molecular formula C7H5BrF3N B6160391 3-bromo-5-(2,2,2-trifluoroethyl)pyridine CAS No. 1375303-72-2

3-bromo-5-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B6160391
CAS No.: 1375303-72-2
M. Wt: 240
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Description

3-bromo-5-(2,2,2-trifluoroethyl)pyridine is a heterocyclic organic compound with the chemical formula C7H5BrF3N. It is a pyridine derivative that contains a bromine atom at the 3-position and a trifluoroethyl group at the 5-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 3-bromo-5-(chloromethyl)pyridine with trifluoroethylamine under a nitrogen atmosphere. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of the chlorine atom with the trifluoroethyl group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-5-(2,2,2-trifluoroethyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-bromo-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

3-bromo-5-(2,2,2-trifluoroethyl)pyridine can be compared with other similar compounds, such as:

    2-bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which affects its reactivity and applications.

    3-bromo-5-fluoro-2-(trifluoromethyl)pyridine: The presence of a fluorine atom at the 5-position introduces different electronic effects, influencing its chemical behavior.

    5-bromo-2-(trifluoromethyl)pyridine:

Properties

CAS No.

1375303-72-2

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

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